molecular formula C9H7N3S B1425048 6-(Pyridin-3-yl)pyridazine-3-thiol CAS No. 1286711-23-6

6-(Pyridin-3-yl)pyridazine-3-thiol

Cat. No.: B1425048
CAS No.: 1286711-23-6
M. Wt: 189.24 g/mol
InChI Key: DEBVMRVFYUYGJH-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)pyridazine-3-thiol is a heterocyclic compound with the molecular formula C9H7N3S. It features a pyridazine ring fused with a pyridine ring and a thiol group at the third position of the pyridazine ring.

Scientific Research Applications

6-(Pyridin-3-yl)pyridazine-3-thiol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yl)pyridazine-3-thiol typically involves the reaction of pyridazine derivatives with thiol-containing reagents. One common method involves the cyclization of 3-(pyridin-3-yl)hydrazine with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction is carried out at low temperatures (0-5°C) to yield the desired thiol compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-yl)pyridazine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Thioethers, thioesters.

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl)pyridazine-3-thiol is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the heterocyclic structure may facilitate binding to nucleic acids or other biomolecules, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyridin-3-yl)pyridazine-3-thiol is unique due to the presence of both a pyridine and a pyridazine ring, along with a thiol group. This combination of functional groups and heterocycles imparts distinct chemical properties, such as enhanced reactivity and potential for diverse biological activities. The dual heterocyclic structure also allows for versatile applications in various fields, distinguishing it from simpler analogs .

Properties

IUPAC Name

3-pyridin-3-yl-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBVMRVFYUYGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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